

# Technical Support Center: Improving ENMD-2076 Tartrate Bioavailability

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of **ENMD-2076 tartrate** for in vivo studies.

## Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of **ENMD-2076 tartrate**.

| Issue   | Potential Cause   | Recommended Solution   |
|---|---|--|
| Poor or variable absorption of ENMD-2076 tartrate in animal models. | Low aqueous solubility of ENMD-2076 tartrate limiting dissolution in the gastrointestinal (GI) tract. | 1. Simple Suspension: Prepare a micronized suspension of ENMD-2076 tartrate in an aqueous vehicle containing a suspending agent and a wetting agent (e.g., 0.5% CMC and 0.25% Tween 80). 2. pH Adjustment: If the compound's solubility is pH-dependent, consider using a buffered vehicle to maintain an optimal pH for dissolution in the GI tract. 3. Advanced Formulations: For significant bioavailability enhancement, consider formulating ENMD-2076 tartrate as a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS). |
| Precipitation of the compound in the dosing vehicle upon standing.  | The concentration of ENMD-2076 tartrate exceeds its solubility in the chosen vehicle.                 | 1. Increase Vehicle Viscosity: Use a higher concentration of the suspending agent (e.g., increase CMC concentration) to slow down sedimentation. 2. Particle Size Reduction: Ensure the compound is micronized to improve suspension stability. 3. Prepare Fresh: Always prepare the dosing formulation fresh before each administration and ensure it is well-homogenized.  |
| Inconsistent results between different batches of                   | Variability in formulation preparation or administration  | 1. Standardize Protocol: Use a detailed and standardized   |

experiments.

technique.

protocol for formulation preparation, including precise measurements of all components and consistent mixing times. 2. Homogeneity: Ensure the formulation is homogenous before each dose is drawn. Use a magnetic stirrer for suspensions. 3. Gavage Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.

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## Frequently Asked Questions (FAQs)

Q1: What is a simple and effective vehicle for initial in vivo studies with **ENMD-2076 tartrate**?

A1: For initial studies, a common and effective approach is to use an aqueous suspension. A suggested vehicle is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in sterile water. [1] CMC acts as a suspending agent to ensure a uniform dose, and Tween 80 is a wetting agent that improves the dispersibility of the hydrophobic drug particles. In some preclinical studies, **ENMD-2076 tartrate** has also been administered orally in water alone, while its free base has been formulated in 0.075% carboxymethylcellulose with 0.085% Tween 80 in water. [2][3]

Q2: How can I significantly improve the oral bioavailability of **ENMD-2076 tartrate**?

A2: To achieve a more substantial improvement in bioavailability, advanced formulation strategies are recommended. These include:

- Solid Dispersions: Dispersing **ENMD-2076 tartrate** in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption. [2][4][5][6][7]
- Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the drug in a solubilized state for better absorption. [1][8][9][10]

Q3: Are there any pharmacokinetic data available for ENMD-2076 in preclinical models?

A3: While detailed comparative pharmacokinetic data for different preclinical formulations are not readily available in the public domain, a phase 1 clinical study in patients with advanced solid tumors reported pharmacokinetic parameters for an oral capsule formulation. The study found a rapid absorption phase with a Tmax of 3 to 7.8 hours and a terminal half-life (t1/2) of 27.3 to 38.3 hours after a single dose.<sup>[11][12]</sup> It is important to note that these clinical data may not be directly translatable to animal models, where metabolism and clearance rates can differ significantly.

## Data Presentation

The following tables provide an illustrative comparison of potential pharmacokinetic parameters of **ENMD-2076 tartrate** in different oral formulations. Note: The data in these tables are hypothetical examples for illustrative purposes and are not derived from direct experimental comparison studies of ENMD-2076.

Table 1: Illustrative Pharmacokinetic Parameters of **ENMD-2076 Tartrate** in Different Formulations in Mice (Single Oral Dose of 50 mg/kg)

| Formulation                                  | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
|--|--------------|-----------|------------------------|------------------------------|
| Aqueous Suspension (in water)                | 500          | 4         | 4500                   | 100 (Reference)              |
| 0.5% CMC + 0.25% Tween 80                    | 750          | 2         | 8000                   | 178                          |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 1500         | 1         | 18000                  | 400                          |
| SEDDS  | 2500         | 0.5       | 25000                  | 556                          |

Table 2: Solubility of ENMD-2076 in Various Media

| Solvent                   | Solubility |
|---------------------------|------------|
| DMSO                      | ≥ 31 mg/mL |
| Ethanol                   | Insoluble  |
| Water                     | 1 mg/mL    |
| 0.5% CMC + 0.25% Tween 80 | Suspension |

## Experimental Protocols

### Protocol 1: Preparation of ENMD-2076 Tartrate Suspension in CMC/Tween 80

Materials:

- **ENMD-2076 tartrate**
- Carboxymethylcellulose (CMC), sodium salt
- Tween 80 (Polysorbate 80)
- Sterile, purified water
- Mortar and pestle (optional, for micronization)
- Magnetic stirrer and stir bar
- Graduated cylinder and beaker

Procedure:

- If not already micronized, gently grind the required amount of **ENMD-2076 tartrate** using a mortar and pestle to reduce particle size.
- Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly using a magnetic stirrer until the CMC is fully hydrated and the solution is homogenous. This may take several hours.

- Slowly add the weighed **ENMD-2076 tartrate** powder to the vehicle while continuously stirring.
- Continue stirring for at least 30 minutes to ensure a uniform suspension.
- Visually inspect the suspension for any large aggregates.
- Store the suspension at 2-8°C and protect it from light. Always re-homogenize by stirring before each use.

## Protocol 2: Preparation of ENMD-2076 Tartrate Solid Dispersion by Solvent Evaporation Method

Materials:

- **ENMD-2076 tartrate**
- A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
- A suitable volatile organic solvent (e.g., methanol, ethanol)
- Rotary evaporator
- Mortar and pestle
- Sieve

Procedure:

- Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).
- Dissolve both the **ENMD-2076 tartrate** and the chosen polymer in the organic solvent in a round-bottom flask. Ensure complete dissolution.
- Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
- A thin film of the solid dispersion will form on the wall of the flask.

- Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
- Scrape the dried solid dispersion from the flask.
- Gently grind the resulting solid into a fine powder using a mortar and pestle.
- Pass the powder through a sieve to obtain a uniform particle size.
- The resulting powder can be suspended in an aqueous vehicle for oral administration.

## Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for ENMD-2076 Tartrate

Materials:

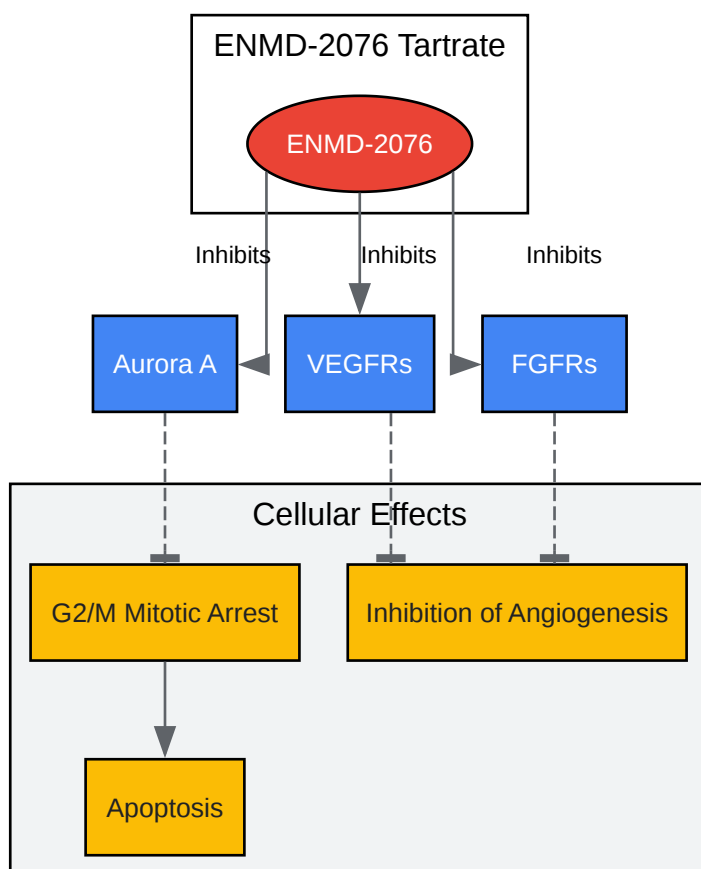
- **ENMD-2076 tartrate**
- Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
- Surfactant (e.g., Kolliphor EL, Tween 80)
- Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
- Vortex mixer
- Water bath

Procedure:

- Screen various oils, surfactants, and co-surfactants for their ability to solubilize **ENMD-2076 tartrate**.
- Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
- Select an optimized formulation from the self-emulsifying region.

- Accurately weigh the components of the selected formulation (oil, surfactant, co-surfactant) into a glass vial.
- Heat the mixture in a water bath to 40°C to facilitate mixing.
- Vortex the mixture until a clear, homogenous solution is formed.
- Add the required amount of **ENMD-2076 tartrate** to the mixture and vortex until the drug is completely dissolved. Gentle warming may be required.
- The resulting liquid SEDDS formulation can be administered directly by oral gavage or filled into capsules.

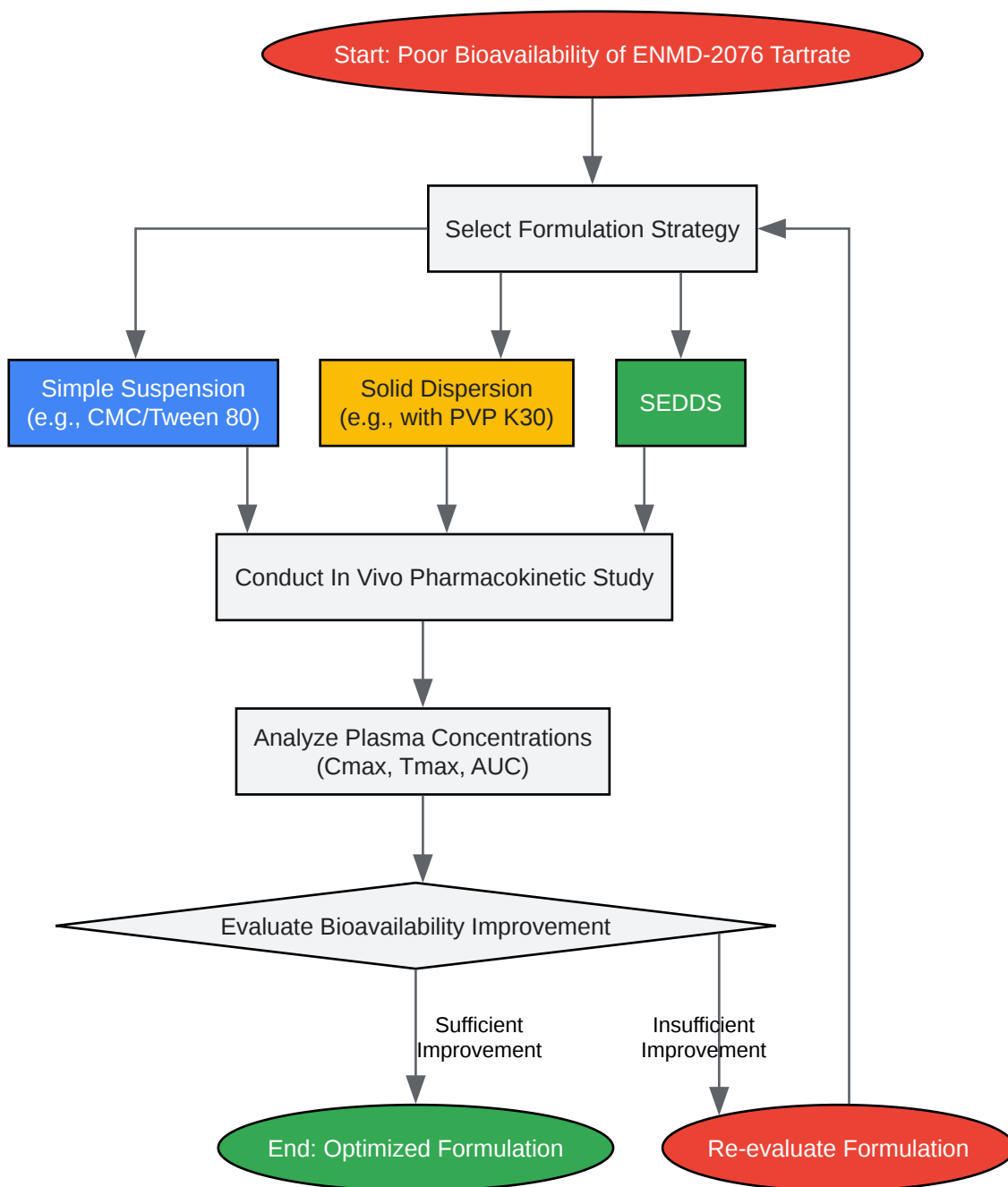
## Visualizations



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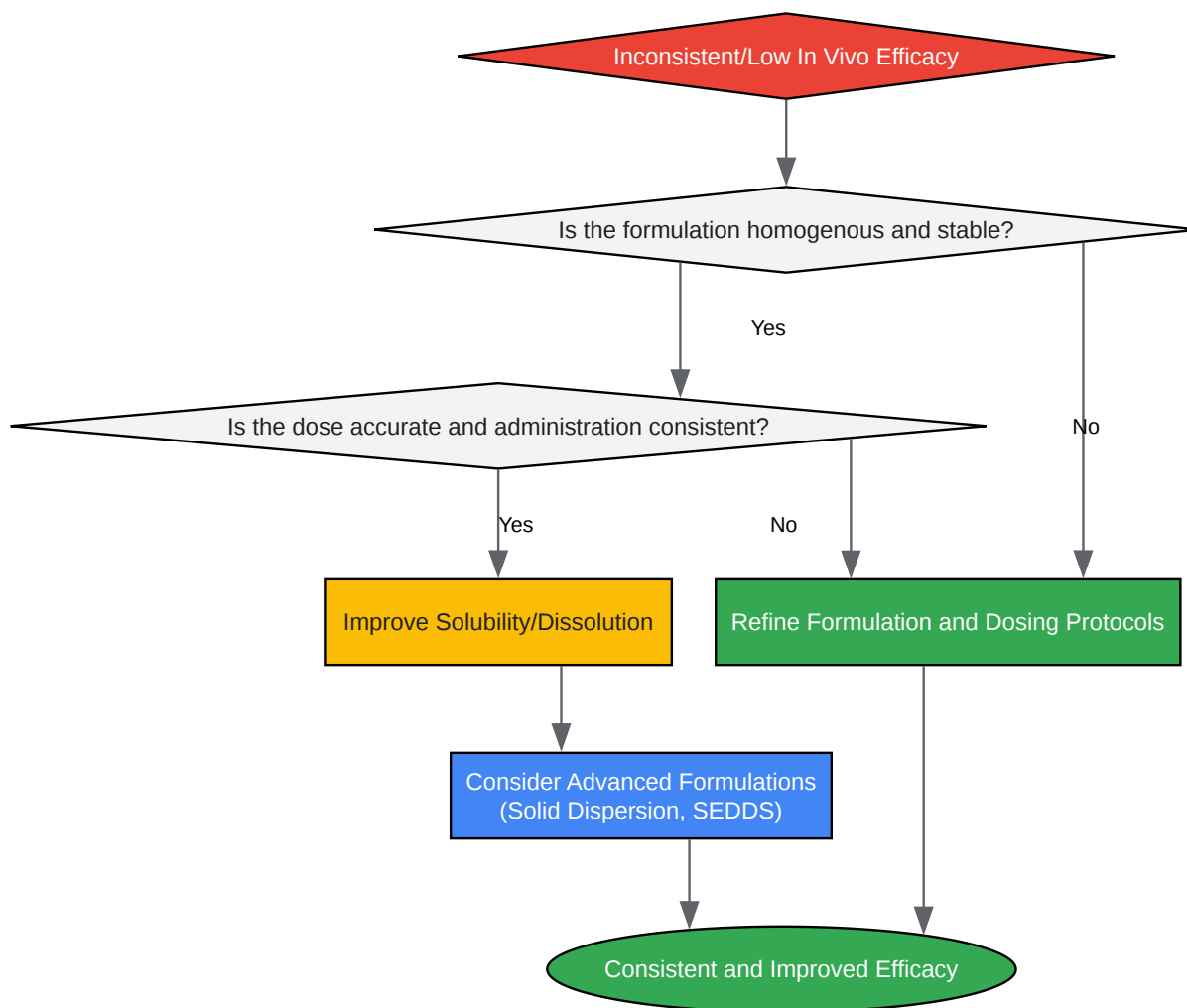


Caption: Simplified signaling pathway of ENMD-2076.



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Caption: Experimental workflow for improving bioavailability.



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Caption: Troubleshooting logical relationships.

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